molecular formula C14H11N B14665323 Methylcyanobi-phenyl

Methylcyanobi-phenyl

Cat. No.: B14665323
M. Wt: 193.24 g/mol
InChI Key: CTTUUXGJIWMJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcyanobi-phenyl is an organic compound that belongs to the class of cyanobiphenyls. These compounds are characterized by the presence of a biphenyl structure with a cyano group (-CN) and a methyl group (-CH₃) attached to the aromatic rings. This compound is known for its unique chemical properties and its applications in various fields, including liquid crystal technology and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcyanobi-phenyl can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl in the presence of a palladium catalyst.

    Nucleophilic Aromatic Substitution: This method involves the substitution of a halogenated biphenyl with a cyanide ion in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling method due to its efficiency and high yield. The process is optimized to minimize waste and reduce production costs.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfo, and halogenated derivatives

Mechanism of Action

The mechanism of action of methylcyanobi-phenyl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

2-methyl-6-phenylbenzonitrile

InChI

InChI=1S/C14H11N/c1-11-6-5-9-13(14(11)10-15)12-7-3-2-4-8-12/h2-9H,1H3

InChI Key

CTTUUXGJIWMJHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.